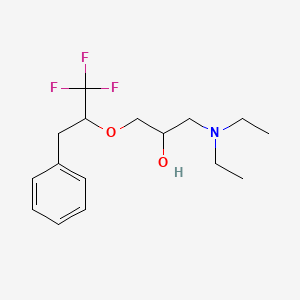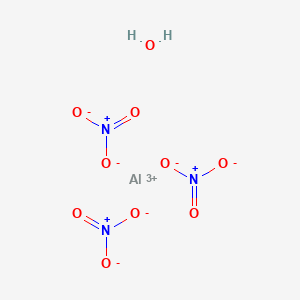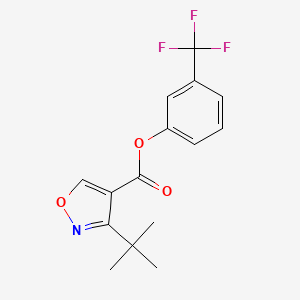![molecular formula C28H26F3NO4 B3041100 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one CAS No. 260555-61-1](/img/structure/B3041100.png)
1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one
Vue d'ensemble
Description
The compound is a derivative of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine hydrochloride is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The compound seems to contain a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Chemical Reactions Analysis
Thermal behavior of fluoxetine hydrochloride, a related compound, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . TG-FTIR studies revealed that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one:
Pharmaceutical Development
1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its unique structure, incorporating both benzoylpiperidine and trifluoromethylphenoxy groups, suggests it could interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as chronic pain, inflammation, and neurological disorders .
Agrochemical Applications
The compound’s structural features, particularly the trifluoromethyl group, are valuable in agrochemical research. Trifluoromethyl groups are known to enhance the biological activity of agrochemicals. This compound is being studied for its potential as a herbicide or pesticide, aiming to improve crop protection and yield by targeting specific pests or weeds without harming the crops .
Material Science
In material science, 1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one is investigated for its potential use in creating advanced materials. Its unique chemical properties could contribute to the development of polymers with enhanced durability, thermal stability, and resistance to chemical degradation. These materials could be used in various industrial applications, including coatings, adhesives, and electronic components .
Environmental Chemistry
The compound’s stability and reactivity make it a subject of interest in environmental chemistry. Researchers are studying its potential use in environmental remediation, such as breaking down pollutants or acting as a catalyst in chemical reactions that neutralize harmful substances. Its application could lead to more effective methods for cleaning up contaminated environments .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a lead compound in the synthesis of new drugs. Its complex structure allows for modifications that can enhance its pharmacological properties. Researchers are focusing on optimizing its bioavailability, potency, and selectivity to develop new therapeutic agents for various diseases .
Toxicology Studies
Finally, the compound is studied in toxicology to assess its safety and potential risks. Understanding its toxicological profile is crucial for its development and application in any field. Researchers are investigating its effects on different biological systems to ensure it can be used safely in pharmaceuticals, agrochemicals, and other applications.
Propriétés
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3NO4/c1-19(27(34)32-17-15-21(16-18-32)26(33)20-5-3-2-4-6-20)35-23-11-13-25(14-12-23)36-24-9-7-22(8-10-24)28(29,30)31/h2-14,19,21H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLFOUXKCGIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)

![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)


![6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole](/img/structure/B3041027.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)
![4-(3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acryloyl)benzonitrile](/img/structure/B3041031.png)

![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)